3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide
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Description
The compound “3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide” is a research chemical and not intended for human or veterinary use1. It has a molecular formula of C24H25N3O3 and a molecular weight of 403.4821.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H25N3O31. However, I couldn’t find detailed information about its structural analysis.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I’m sorry, but I couldn’t find specific information on the physical and chemical properties of this compound.Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1. However, specific safety and hazard information is not available.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for this compound.
properties
IUPAC Name |
3-(2-cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-20-25(23,24)14-8-7-13(2)15(11-14)17(22)21-10-6-9-18(3,4)16(21)12-19/h7-8,11,16,20H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAELHBYAUPOKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC(C2C#N)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyano-3,3-dimethylpiperidine-1-carbonyl)-N-ethyl-4-methylbenzenesulfonamide |
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